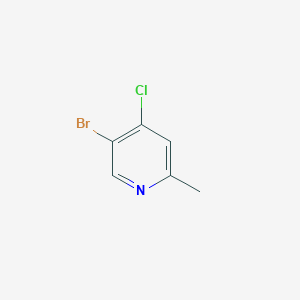

5-Bromo-4-chloro-2-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-2-6(8)5(7)3-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIJNBFVJKFOAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652063 | |

| Record name | 5-Bromo-4-chloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003711-85-0 | |

| Record name | 5-Bromo-4-chloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-chloro-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Bromo-4-chloro-2-methylpyridine

This guide provides a comprehensive technical overview of the physical and chemical properties of 5-Bromo-4-chloro-2-methylpyridine, a key halogenated pyridine derivative. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document synthesizes core data with practical, field-proven methodologies for its characterization. We will delve into its structural identity, established physical constants, and the experimental workflows necessary to validate these properties, ensuring a foundation of scientific integrity and practical applicability.

Chemical Identity and Nomenclature

This compound is a substituted pyridine ring, a heterocyclic aromatic organic compound. The nomenclature of substituted pyridines follows IUPAC guidelines, where the ring atoms are numbered starting from the nitrogen atom. In this case, the parent structure is 2-methylpyridine, also known by its common name, 2-picoline.

-

Systematic IUPAC Name : this compound

-

Common Synonyms : 5-Bromo-2-chloro-4-picoline, 2-Chloro-5-bromo-4-picoline[1][2]

-

Molecular Formula : C₆H₅BrClN[1]

-

Molecular Weight : 206.47 g/mol [3]

It is critical for researchers to correctly identify this compound for procurement and in literature searches. The primary Chemical Abstracts Service (CAS) number is 778611-64-6 .[1][3] An alternative CAS number, 1003711-85-0 , is also associated with this chemical name in some databases and appears to refer to the same structure.[4][5] Researchers should be aware of both identifiers to ensure comprehensive information retrieval.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The physical properties of a compound are critical for its handling, reaction setup, and purification. Below is a summary of the known physical data for this compound.

| Property | Value | Source(s) |

| CAS Number | 778611-64-6 | [1][3] |

| Molecular Formula | C₆H₅BrClN | [1] |

| Molecular Weight | 206.47 g/mol | [3] |

| Appearance | Gray to white solid | [1] |

| Melting Point | 29-31 °C | |

| Density | 1.624 g/mL at 25 °C | |

| Purity (Typical) | ≥ 97% | [1] |

Spectral and Solubility Characterization

While a complete set of publicly available experimental spectra is limited, we can predict the expected characteristics and outline the protocols for their determination.

-

Infrared (IR) Spectroscopy : An ATR-IR spectrum is available for this compound. Key absorptions are expected for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching within the pyridine ring, and C-Br and C-Cl stretching in the lower wavenumber region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl group protons. The chemical shifts will be influenced by the positions of the electronegative halogen substituents.

-

¹³C NMR : The carbon NMR spectrum should display six distinct signals, five for the carbons in the pyridine ring and one for the methyl carbon.

-

-

Mass Spectrometry (MS) : The mass spectrum will be characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[6] This will result in M+, M+2, and M+4 peaks with a characteristic intensity ratio, which is a powerful tool for confirming the presence of these two halogens.[6][7] Common fragmentation pathways for halogenated pyridines involve the loss of the halogen atoms or the methyl group.[8]

Specific solubility data in a range of solvents is not widely published. However, based on its structure—a polar pyridine ring with nonpolar halogen and methyl substituents—this compound is predicted to be soluble in a variety of polar organic solvents. Its solubility in nonpolar solvents like hexane is likely to be limited. Due to the basic nitrogen atom in the pyridine ring, it may exhibit enhanced solubility in acidic aqueous solutions through the formation of a pyridinium salt.[9]

A systematic determination of its solubility is a fundamental step for any researcher using this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

Hazard Statements :

-

Signal Word : Danger

-

Precautionary Statements :

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

-

P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.

-

Handling Recommendations : This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[10] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[10] Avoid inhalation of dust and contact with skin and eyes.[10] Store in a cool, dry place away from incompatible materials.[1]

Experimental Protocols for Physical Property Determination

The following protocols are provided as self-validating systems for determining key physical properties. The causality behind each step is explained to ensure both accuracy and a deep understanding of the process.

Caption: Workflow for the physical characterization of this compound.

The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure crystalline solid.

Methodology:

-

Sample Preparation :

-

Ensure the sample is completely dry and finely powdered. Moisture can act as an impurity and depress the melting point.

-

Load a small amount of the powdered sample into a capillary tube, ensuring a packed height of 2-3 mm. This height is critical; a larger sample size can lead to an artificially broad melting range due to inefficient heat transfer.

-

-

Apparatus Setup :

-

Place the capillary tube into the heating block of a melting point apparatus.

-

Set the starting temperature to approximately 15-20 °C below the expected melting point (29 °C).

-

-

Measurement :

-

For an unknown or to verify a literature value, a rapid preliminary heating can be performed to find an approximate range.

-

For an accurate measurement, heat the sample slowly, at a ramp rate of 1-2 °C per minute, as it approaches the melting point. A slow heating rate is essential to allow the system to remain in thermal equilibrium, providing an accurate reading.

-

-

Data Recording :

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last crystal melts (T₂).

-

The melting range is reported as T₁ - T₂.

-

This protocol systematically determines the solubility of the compound in various solvents, providing insights into its polarity and potential for acid-base chemistry.

Methodology:

-

Initial Solvent Screening :

-

To a small test tube, add approximately 10-20 mg of this compound.

-

Add 1 mL of the test solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) dropwise while agitating the mixture. The rationale for this step-wise addition is to observe the dissolution process carefully.

-

Observe if the solid dissolves completely. Classify as "soluble," "sparingly soluble," or "insoluble."

-

-

Acid-Base Solubility :

-

Rationale : This step probes for acidic or basic functional groups. The basic nitrogen in the pyridine ring is expected to react with acid.

-

Procedure :

-

If the compound is insoluble in water, test its solubility in 5% aqueous HCl. Vigorous shaking is required to facilitate the acid-base reaction at the solid-liquid interface. Formation of a homogeneous solution indicates the presence of a basic group, as the protonated pyridinium salt is generally water-soluble.

-

Separately, test the solubility in 5% aqueous NaOH. While this compound is not expected to be acidic, this test is part of a standard qualitative analysis workflow.

-

-

By adhering to these rigorous protocols, researchers can confidently verify the physical properties of this compound, ensuring the quality and reliability of their subsequent experimental work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 2734427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. uni-saarland.de [uni-saarland.de]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

Introduction: Unveiling a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to 5-Bromo-4-chloro-2-methylpyridine (CAS: 1003711-85-0)

In the landscape of modern medicinal and process chemistry, the strategic selection of intermediates is paramount to the successful synthesis of complex molecular architectures. Among the vast array of available building blocks, halogenated pyridines represent a cornerstone of synthetic utility. This guide focuses on this compound, a trifunctionalized picoline derivative whose distinct substitution pattern offers a powerful platform for selective, stepwise functionalization.

With the CAS number 1003711-85-0, this compound is not merely a reagent but a strategic tool for researchers and drug development professionals.[1] The presence of two different halogens—a bromine at the 5-position and a chlorine at the 4-position—on a pyridine scaffold provides differential reactivity, enabling orthogonal synthetic strategies. This inherent chemical potential has positioned this compound as a valuable intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and materials.[2] This document serves as a technical resource, consolidating critical data on its properties, synthesis, reactivity, applications, and safety protocols to empower scientists in leveraging its full potential.

Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development.

Nomenclature and Chemical Identifiers

-

Synonyms : 5-Bromo-4-chloro-2-picoline

-

Molecular Formula : C₆H₅BrClN[1]

-

InChI Key : InChI=1S/C6H5BrClN/c1-4-2-6(8)5(7)3-9-4/h2-3H,1H3[3]

Physicochemical Data

The properties of this compound are summarized below. Data is aggregated from various suppliers and databases, with purity typically specified as ≥97%.[1]

| Property | Value | Source(s) |

| Molecular Weight | 206.47 g/mol | [1] |

| Appearance | Colorless to light yellow/red clear liquid or solid | |

| Purity | >97.0% (GC) | |

| Boiling Point | ~239.4 °C at 760 mmHg (Predicted) | [6] |

| Hazard Statements | Combustible liquid. May cause skin and eye irritation. | [7] |

Molecular Structure

The structural arrangement of the substituents on the pyridine ring is the source of the molecule's synthetic versatility.

Caption: Structure of this compound.

Synthesis, Reactivity, and Synthetic Utility

The true value of this compound lies in its reactivity profile, which allows for selective chemical transformations.

Representative Synthetic Approach

While specific, peer-reviewed synthetic procedures for CAS 1003711-85-0 are not abundant in public literature, a plausible route can be designed based on established pyridine chemistry. A common strategy involves the multi-step modification of a simpler picoline precursor. The following protocol is a representative example and should be optimized for specific laboratory conditions.

Protocol: Plausible Synthesis of this compound

-

Starting Material: 2-Methyl-4-pyridone.

-

Step 1: Chlorination. Treat 2-methyl-4-pyridone with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the pyridone to 4-chloro-2-methylpyridine. This is a standard transformation for converting hydroxyl groups on pyridine rings to chlorides.

-

Step 2: N-Oxide Formation. The resulting 4-chloro-2-methylpyridine is then oxidized to its N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid or m-CPBA. The N-oxide formation activates the pyridine ring for subsequent electrophilic substitution.

-

Step 3: Bromination. The 4-chloro-2-methylpyridine N-oxide is subjected to electrophilic bromination. The N-oxide group directs the incoming electrophile, and bromination can be achieved using bromine in a suitable solvent system.

-

Step 4: Deoxygenation. The final step involves the removal of the N-oxide group, typically by treatment with a reducing agent like phosphorus trichloride (PCl₃), to yield the target compound, this compound.

Core Reactivity and Strategic Application

The key to this molecule's utility is the differential reactivity of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond towards oxidative addition to a low-valent metal catalyst (e.g., Pd(0)). This reactivity difference is the cornerstone of its use in sequential, site-selective cross-coupling.

-

Suzuki-Miyaura Coupling: The C5-Br position is highly susceptible to Suzuki coupling with a wide range of boronic acids and esters. This allows for the introduction of aryl, heteroaryl, or alkyl groups at this position while leaving the C4-Cl intact for a subsequent transformation.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is activated towards SNAr by the electron-withdrawing nature of the pyridine nitrogen. This allows for the displacement of the chloride by various nucleophiles (e.g., amines, alcohols, thiols), often under conditions that do not affect the C-Br bond.

-

Other Cross-Coupling Reactions: The C-Br bond can also participate in other palladium-catalyzed reactions such as Sonogashira, Heck, and Buchwald-Hartwig aminations.

This dual reactivity allows for a programmed, stepwise elaboration of the pyridine core, making it an invaluable intermediate in the construction of complex molecules.

Caption: Synthetic utility via orthogonal reaction pathways.

Applications in Research and Drug Discovery

The unique structural and reactive properties of this compound make it a sought-after intermediate in several high-value research areas.

-

Pharmaceutical Development: This compound is a key building block in the synthesis of biologically active molecules.[2] The substituted pyridine motif is a common scaffold in many approved drugs. Its ability to be selectively functionalized makes it ideal for generating libraries of compounds for screening in drug discovery programs, particularly for developing antibacterial and antifungal agents.[2][8]

-

Protein Degrader Building Blocks: The molecule is explicitly listed as a "Protein Degrader Building Block," indicating its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This building block can be used to construct the linker or the ligand that binds to the target protein or the E3 ligase.

-

Agrochemicals and Material Science: Beyond pharmaceuticals, it is used to create complex molecules for agrochemicals, such as herbicides and pesticides.[2] In material science, it can be incorporated into specialized polymers and coatings to enhance durability and environmental resistance.[2]

Spectroscopic Characterization Protocol

Confirming the identity and purity of this compound is critical. While published spectra are limited, a standard characterization can be performed using NMR and Mass Spectrometry.[9]

Protocol: Acquiring NMR and MS Data [9]

-

Sample Preparation (NMR):

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[9] Ensure the sample is fully dissolved.

-

-

¹H NMR Data Acquisition:

-

Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

Predicted ¹H NMR (CDCl₃): One would expect two signals in the aromatic region for the two pyridine protons and one singlet in the aliphatic region for the methyl group protons. The chemical shifts would be influenced by the adjacent halogen substituents.

-

-

¹³C NMR Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum on the same instrument.

-

Predicted ¹³C NMR (CDCl₃): Expect six distinct signals corresponding to the six carbon atoms in the molecule. Carbons attached to halogens and the nitrogen atom will be shifted downfield.[9]

-

-

Mass Spectrometry (MS) Data Acquisition:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analyze using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer.

-

Expected MS Data: The mass spectrum should display a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the natural abundance of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) isotopes.[9] This pattern provides definitive confirmation of the elemental composition.

-

Safety, Handling, and Storage

Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

-

GHS Classification: Classified as a combustible liquid. It may cause skin irritation and serious eye irritation.[7]

-

Signal Word: Warning[7]

-

Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

Recommended Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably a chemical fume hood.[10]

-

Keep away from heat, sparks, and open flames. No smoking.[11]

-

Avoid contact with skin, eyes, and clothing.[12] Avoid breathing dust, fumes, or vapors.[7]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[13]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[7][13]

-

Respiratory Protection: If working outside a fume hood or if vapors are generated, use a NIOSH-approved respirator.[11]

First Aid Measures

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[7][12]

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7][13]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10][13]

Storage and Disposal

-

Storage: Keep the container tightly closed. Store in a cool, dark, and well-ventilated place.[11][12][13] Some suppliers recommend refrigerated storage at 0-8°C.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Caption: Key safety and handling requirements.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound | 1003711-85-0 [sigmaaldrich.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. innospk.com [innospk.com]

- 7. fishersci.com [fishersci.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. aksci.com [aksci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. echemi.com [echemi.com]

Strategic Overview: A Two-Stage Synthetic Approach

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-chloro-2-methylpyridine

This guide provides a comprehensive technical overview for the synthesis of this compound, a key halogenated pyridine derivative. Such compounds are versatile intermediates and building blocks in the fields of medicinal chemistry and materials science.[1] Their unique substitution patterns allow for precise molecular scaffolding, making them invaluable in the development of novel pharmaceuticals and agrochemicals.

The synthetic strategy outlined herein is predicated on established principles of pyridine chemistry, focusing on a logical and efficient pathway from commercially available precursors. We will delve into the rationale behind the chosen route, the mechanistic underpinnings of each transformation, and provide detailed, actionable protocols for the research scientist.

The synthesis of the target molecule, this compound, is most logically approached via a two-stage process. The core of this strategy involves the preparation of a key intermediate, 4-chloro-2-methylpyridine , followed by a regioselective electrophilic bromination.

This pathway is chosen for its efficiency and control over regiochemistry. The directing effects of the substituents on the pyridine ring are leveraged to install the bromine atom at the desired C-5 position with high selectivity.

Caption: High-level overview of the proposed synthetic route.

Part 1: Synthesis of the Key Intermediate: 4-Chloro-2-methylpyridine

The most common and effective method for introducing a chlorine atom at the 4-position of a pyridine ring involves the reaction of the corresponding pyridine-N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃).[2] Therefore, the synthesis begins with the N-oxidation of 2-methylpyridine (2-picoline), followed by chlorination and deoxygenation.

Step 1A: N-Oxidation of 2-Methylpyridine

The initial step involves the oxidation of the pyridine nitrogen. This is crucial for two reasons: it activates the 4-position for subsequent nucleophilic attack (during the chlorination step) and it protects the ring from unwanted side reactions. Hydrogen peroxide in the presence of an acid catalyst is a standard and environmentally benign method for this transformation.[3]

Step 1B: Chlorination and Deoxygenation of 2-Methylpyridine-N-oxide

With the N-oxide in hand, the 4-position can be chlorinated. Reacting the N-oxide with phosphorus trichloride (PCl₃) or a similar reagent achieves this. The reaction proceeds via an intermediate that is susceptible to nucleophilic attack by a chloride ion at the 4-position, followed by the elimination of the N-oxide oxygen.[2]

Caption: Workflow for the synthesis of the 4-chloro-2-methylpyridine intermediate.

Experimental Protocol: Synthesis of 4-Chloro-2-methylpyridine

Materials:

-

2-Methylpyridine (2-picoline)

-

Acetic Acid (Glacial)

-

Hydrogen Peroxide (30% solution)

-

Phosphorus Trichloride (PCl₃)

-

Dichloromethane (DCM)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware and safety equipment

Procedure:

-

N-Oxidation:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-methylpyridine (1.0 mol) and glacial acetic acid (2.5 mol).

-

Cool the mixture in an ice bath to below 20°C.

-

Slowly add 30% hydrogen peroxide (1.1 mol) dropwise, ensuring the temperature does not exceed 60°C.

-

After the addition is complete, heat the mixture to 70-80°C and maintain for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate until the pH is ~8.

-

Extract the aqueous layer with dichloromethane (3 x 150 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-methylpyridine-N-oxide as a solid.

-

-

Chlorination/Deoxygenation:

-

Dissolve the crude 2-methylpyridine-N-oxide (0.8 mol) in a suitable organic solvent like dichloromethane in a three-necked flask under a nitrogen atmosphere.[2]

-

Cool the solution to 0-10°C in an ice bath.

-

Add phosphorus trichloride (PCl₃) (1.5 - 2.2 mol equivalents) dropwise over 1-2 hours, maintaining the low temperature.[2]

-

After addition, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.

-

Cool the reaction mixture and cautiously pour it onto crushed ice.

-

Neutralize the mixture with a saturated NaHCO₃ solution to a pH of 7-8.

-

Extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure 4-chloro-2-methylpyridine.

-

Part 2: Regioselective Bromination of 4-Chloro-2-methylpyridine

The final step is the electrophilic aromatic substitution to install the bromine atom. The regioselectivity of this reaction is governed by the directing effects of the substituents already on the pyridine ring.

Mechanistic Rationale for Regioselectivity

Electrophilic substitution on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom.[4][5] However, the substituents present dictate the position of attack.

-

-CH₃ group (at C-2): An activating, ortho-, para-director. It strongly directs incoming electrophiles to the 3- and 5-positions.

-

-Cl group (at C-4): A deactivating, ortho-, para-director. It directs incoming electrophiles to the 3- and 5-positions.[6]

-

Pyridine Nitrogen: A deactivating, meta-director. It disfavors substitution at the 2-, 4-, and 6-positions.[7]

Considering these effects, the 5-position is the most favorable site for electrophilic attack. It is para to the strongly activating methyl group and meta to the deactivating chloro group and the ring nitrogen. This convergence of directing effects leads to high regioselectivity for the desired 5-bromo isomer.[6][8]

Caption: Simplified mechanism of electrophilic bromination at the C-5 position.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Chloro-2-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Sulfuric Acid (concentrated) or Trifluoroacetic acid

-

Dichloromethane (DCM) or Acetonitrile

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a flask protected from light, dissolve 4-chloro-2-methylpyridine (0.1 mol) in a suitable solvent such as dichloromethane or acetonitrile.

-

Cool the solution to 0°C.

-

Slowly add concentrated sulfuric acid (0.2 mol) to protonate the pyridine nitrogen, which further deactivates the ring but can enhance selectivity.

-

In small portions, add N-Bromosuccinimide (NBS) (0.1 mol) over 30 minutes, keeping the temperature below 5°C.[9] NBS is a reliable source of electrophilic bromine and is often used for selective brominations.[10]

-

Allow the reaction to stir at 0-5°C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, carefully pour the reaction mixture into an ice-water mixture.

-

Quench any remaining bromine with a 10% sodium thiosulfate solution.

-

Neutralize the acid by slowly adding a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~8.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography on silica gel or by recrystallization to obtain the final product, this compound.

Data Summary

The following table summarizes the physical properties of the key compounds in this synthesis.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Precursor | 4-Chloro-2-methylpyridine | 3678-63-5 | C₆H₆ClN | 127.57 | Colorless to Brown Liquid |

| Target | This compound | N/A | C₆H₅BrClN | 206.47 | Solid (Predicted) |

Note: As this compound is a specialized intermediate, a specific CAS number may not be publicly available. Properties are predicted based on its structure.

Conclusion

The synthesis of this compound can be reliably achieved through a robust two-part strategy: the synthesis of the 4-chloro-2-methylpyridine intermediate followed by a highly regioselective electrophilic bromination. The key to the success of the final step lies in understanding and exploiting the combined electronic directing effects of the methyl and chloro substituents on the pyridine ring, which overwhelmingly favor substitution at the C-5 position. The protocols provided are based on well-documented and analogous chemical transformations, offering a solid foundation for researchers in drug discovery and chemical development.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 4. youtube.com [youtube.com]

- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. youtube.com [youtube.com]

- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. daneshyari.com [daneshyari.com]

An In-Depth Technical Guide to the Spectral Analysis of 5-Bromo-4-chloro-2-methylpyridine

Prepared by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectral data for 5-Bromo-4-chloro-2-methylpyridine (CAS No: 1003711-85-0), a pivotal halogenated pyridine intermediate in pharmaceutical and agrochemical synthesis.[1] The unique substitution pattern of this molecule imparts specific reactivity, making its unambiguous characterization essential for researchers, scientists, and drug development professionals. This document synthesizes available experimental data with expertly predicted spectral analysis to serve as a reliable reference. We will delve into the causality behind spectral features and provide field-proven protocols for data acquisition, ensuring a self-validating system of characterization.

Molecular Structure and Properties

This compound is a substituted pyridine ring with the molecular formula C₆H₅BrClN and a molecular weight of approximately 206.47 g/mol .[2] Its structure is foundational to understanding its spectral properties.

Molecular Structure Diagram

References

An In-Depth Technical Guide to the Solubility Profile of 5-Bromo-4-chloro-2-methylpyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-2-methylpyridine is a halogenated pyridine derivative that serves as a versatile and crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring reactive bromine and chlorine atoms, makes it a valuable building block for developing complex, biologically active molecules.[1][2] A thorough understanding of the solubility of this compound is a prerequisite for its effective application. Solubility data governs critical process parameters, including reaction kinetics, purification strategies (such as crystallization), formulation development, and the design of screening assays.

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its predicted solubility behavior, and authoritative protocols for its experimental determination and quantification. The methodologies described herein are grounded in established standards to ensure scientific rigor and reproducibility.

Section 1: Physicochemical Profile and Predicted Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrClN | [3] |

| Molecular Weight | 206.47 g/mol | [4] |

| Appearance | Gray to white or light yellow solid | [1][2] |

| Melting Point | 29-31 °C | |

| Density | ~1.6 g/cm³ at 25 °C | [2] |

| Calculated LogP | 2.82 - 2.9 | [2][4] |

| Polar Surface Area (PSA) | 12.89 Ų | [2][4] |

Expert Insights on Predicted Solubility:

Based on this profile, we can make several evidence-based predictions about the compound's solubility:

-

Aqueous Solubility: The LogP value of ~2.9 indicates moderate hydrophobicity, suggesting that the compound will have low intrinsic solubility in water.[2][4]

-

Organic Solvent Solubility: Following the "like dissolves like" principle, this compound is expected to be readily soluble in a range of common organic solvents, particularly polar aprotic solvents (e.g., acetone, THF, ethyl acetate) and chlorinated solvents (e.g., dichloromethane, chloroform). Its solubility in non-polar solvents like hexanes is likely to be lower.[5]

-

pH-Dependent Solubility: The pyridine nitrogen atom is basic (pKa of pyridine is ~5.2). Therefore, the aqueous solubility of this compound is expected to increase significantly in acidic conditions (pH < 4). Protonation of the nitrogen atom forms a cationic pyridinium salt, which is more polar and thus more water-soluble.

Section 2: Authoritative Protocol for Experimental Solubility Determination

To obtain reliable and reproducible quantitative solubility data, a standardized methodology is essential. The OECD Guideline 105, "Water Solubility," describes the shake-flask method, which is the gold standard for compounds with solubility at or above 10 mg/L.[6][7]

Causality Behind the Shake-Flask Method: This method is chosen because it is a straightforward and robust technique for achieving a saturated solution equilibrium. By agitating an excess amount of the solid solute with the solvent for a prolonged period, the system reaches a steady state where the rate of dissolution equals the rate of precipitation.[8] This ensures that the measured concentration represents the true thermodynamic solubility at that temperature.

Step-by-Step Experimental Protocol: Shake-Flask Method

-

Preliminary Test:

-

Rationale: To estimate the approximate solubility and ensure the correct amount of material is used in the definitive test, preventing the use of excessive, wasteful amounts of compound or insufficient amounts for saturation.[7]

-

Procedure: Add the test substance in stepwise amounts (e.g., 10 mg, 100 mg) to a known volume of the chosen solvent (e.g., 10 mL) in a glass vial. After each addition, shake vigorously for 10 minutes and visually inspect for undissolved particles.[7] Note the approximate amount needed for saturation.

-

-

Definitive Test (Performed in Triplicate):

-

Rationale: Triplicate measurements are crucial for statistical validity and to ensure the precision of the final result.

-

Procedure: a. Weigh an amount of this compound that is approximately five times the estimated amount required for saturation into three separate glass flasks with stoppers.[7] b. Add a precise volume of the solvent (e.g., purified water, buffer of a specific pH, or organic solvent) to each flask. c. Place the flasks in a constant temperature shaker bath, typically set to 25 °C (or other desired temperature). d. Agitate the flasks for at least 24 hours to ensure equilibrium is reached. A 48-hour period is recommended if the time to equilibrium is unknown.[7] e. After equilibration, cease agitation and allow the flasks to stand in the temperature bath for another 24 hours to allow undissolved material to settle.

-

-

Sample Preparation for Analysis:

-

Rationale: It is critical to analyze only the dissolved solute. Failure to remove undissolved solid particles is the most common source of error, leading to an overestimation of solubility.

-

Procedure: a. Carefully withdraw an aliquot from the clear supernatant of each flask using a glass syringe. b. Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous solutions) into a clean analysis vial. The first few drops of the filtrate should be discarded to saturate the filter material. c. Accurately dilute the filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Experimental Workflow Diagram

Caption: Workflow for solubility determination via the Shake-Flask method.

Section 3: Recommended Analytical Methods for Quantification

Accurate quantification of the dissolved solute in the filtrate is paramount. For a UV-active, non-volatile compound like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most suitable and widely used technique.[9][10]

Self-Validating Protocol via Calibration Curve: The trustworthiness of the measurement is established by creating a multi-point calibration curve. This is non-negotiable for accurate results.

-

Prepare Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration.

-

Create Calibration Standards: Perform a serial dilution of the stock solution to create a series of at least five standards spanning the expected concentration range of the diluted solubility samples.

-

Analyze Standards and Samples: Inject the calibration standards and the prepared (filtered and diluted) solubility samples onto the HPLC system.

-

Generate Curve and Calculate Concentration: Plot the peak area from the UV detector against the known concentration of each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which must be >0.99 for a valid calibration. Use this equation to calculate the concentration of the diluted samples, and then factor in the dilution to determine the final solubility value.

Alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly if higher sensitivity or mass confirmation is required.[11][12]

Section 4: Key Factors Influencing Solubility

Understanding the factors that control solubility allows for the manipulation of experimental conditions to suit specific research needs.[13]

-

Solvent Polarity: As predicted by the "like dissolves like" principle, the solubility of this moderately polar compound will be highest in solvents of similar polarity. A systematic screening of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane) is recommended to build a comprehensive solubility profile.

-

Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[13] This relationship can be exploited for recrystallization procedures. Determining solubility at different temperatures (e.g., 4 °C, 25 °C, 40 °C) can provide valuable thermodynamic data.

-

Aqueous pH: The basicity of the pyridine ring is the most critical factor in aqueous media. As the pH of the solution decreases, the nitrogen atom becomes protonated, forming a pyridinium salt. This ionic species is significantly more polar than the free base, leading to a dramatic increase in water solubility. Researchers should measure solubility in a range of buffered solutions (e.g., pH 2, pH 5, pH 7.4, pH 9) to quantify this effect.

Diagram of Influencing Factors

Caption: Key factors influencing the solubility of the target compound.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. 5-Bromo-2-chloro-4-methylpyridine | CymitQuimica [cymitquimica.com]

- 4. 5-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 2734427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. oecd.org [oecd.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. helixchrom.com [helixchrom.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Isomers of Bromo-Chloro-2-Methylpyridine for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of halogen substituents, such as bromine and chlorine, onto the pyridine ring provides medicinal chemists with powerful tools to modulate the physicochemical and pharmacological properties of molecules. Halogen atoms can influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The specific placement of these halogens, along with other substituents like a methyl group, creates a diverse array of isomers, each with unique reactivity profiles and potential applications. This guide provides a comprehensive overview of the isomers of bromo-chloro-2-methylpyridine, focusing on their synthesis, properties, reactivity, and applications, to empower researchers in their scientific endeavors.

Isomers of Bromo-Chloro-2-Methylpyridine: A Comparative Overview

The constitutional isomers of bromo-chloro-2-methylpyridine offer a fascinating landscape for chemical exploration. With the methyl group fixed at the 2-position, the bromo and chloro substituents can occupy the remaining four positions on the pyridine ring, leading to twelve possible isomers. This guide will focus on a selection of these isomers for which synthetic routes and properties have been reported, providing a framework for understanding their chemistry.

The isomers covered in this guide are:

-

5-Bromo-2-chloro-4-methylpyridine

-

5-Bromo-2-chloro-3-methylpyridine

-

4-Bromo-2-chloro-5-methylpyridine

-

3-Bromo-2-chloro-5-methylpyridine

-

3-Bromo-2-chloro-4-methylpyridine

-

4-Bromo-5-chloro-2-methylpyridine

-

3-Bromo-5-chloro-2-methylpyridine

-

3-Bromo-4-chloro-2-methylpyridine

A systematic understanding of the synthesis and reactivity of these isomers is crucial for their effective utilization as building blocks in drug discovery and materials science.

Synthesis of Bromo-Chloro-2-Methylpyridine Isomers: Strategic Approaches

The synthesis of polysubstituted pyridines often requires a multi-step approach, leveraging a combination of functional group interconversions, and electrophilic and nucleophilic substitution reactions. The synthesis of bromo-chloro-2-methylpyridine isomers is no exception, with common strategies involving the halogenation of pre-functionalized pyridine rings.

General Synthetic Strategies

Two primary retrosynthetic approaches are commonly employed:

-

Halogenation of a Pre-existing Methylpyridine: This strategy involves the sequential or simultaneous introduction of bromo and chloro substituents onto a 2-methylpyridine precursor. The regioselectivity of these halogenation reactions is dictated by the electronic nature of the pyridine ring and any existing substituents.

-

Functional Group Interconversion: A common and versatile method involves the diazotization of an aminopyridine precursor, followed by a Sandmeyer or related reaction to introduce a bromo or chloro group. This approach offers excellent control over the position of the halogen.

Below are representative synthetic pathways for select isomers.

Fig. 1: Synthesis of 5-Bromo-2-chloro-4-methylpyridine.

A plausible route to 5-Bromo-2-chloro-4-methylpyridine begins with the bromination of 2-amino-4-methylpyridine. The amino group is a strong activating group and directs electrophilic substitution to the positions ortho and para to it. Due to steric hindrance from the methyl group, bromination is likely to occur at the 5-position. Subsequent diazotization of the amino group followed by a Sandmeyer reaction with cuprous chloride introduces the chloro substituent at the 2-position.

Fig. 2: Synthesis of 5-Bromo-2-chloro-3-methylpyridine.

The synthesis of 5-Bromo-2-chloro-3-methylpyridine can be achieved through the direct bromination of 2-chloro-3-methylpyridine.[1] The use of N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid facilitates the electrophilic substitution at the 5-position, which is activated by the methyl group and less sterically hindered.[1]

Physicochemical Properties of Bromo-Chloro-2-Methylpyridine Isomers

The position of the bromo and chloro substituents on the 2-methylpyridine ring significantly influences the physicochemical properties of the isomers. These properties, in turn, affect their reactivity, solubility, and pharmacokinetic profiles in potential drug candidates.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| 5-Bromo-2-chloro-4-methylpyridine | 778611-64-6 | C₆H₅BrClN | 206.47 | Light yellow liquid or solid | 25-30 | 239.4 ± 35.0 |

| 5-Bromo-2-chloro-3-methylpyridine | 29241-60-9 | C₆H₅BrClN | 206.47 | White crystalline powder | 40-44 | 234.2 |

| 4-Bromo-2-chloro-5-methylpyridine | 867279-13-8 | C₆H₅BrClN | 206.47 | Liquid | - | - |

| 3-Bromo-2-chloro-5-methylpyridine | 17282-03-0 | C₆H₅BrClN | 206.47 | - | - | - |

| 3-Bromo-2-chloro-4-methylpyridine | 55404-31-4 | C₆H₅BrClN | 206.47 | - | - | - |

| 4-Bromo-5-chloro-2-methylpyridine | 1211529-34-8 | C₆H₅BrClN | 206.47 | Solid or liquid | - | - |

| 3-Bromo-5-chloro-2-methylpyridine | 131036-39-0 | C₆H₅BrClN | 206.47 | - | - | - |

| 3-Bromo-4-chloro-2-methylpyridine | 1188023-70-2 | C₆H₅BrClN | 206.47 | - | - | - |

Note: Data is compiled from various sources and may vary. Some data points were not available.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous identification and characterization of the bromo-chloro-2-methylpyridine isomers.

¹H NMR Spectroscopy

The ¹H NMR spectra of these isomers are characterized by signals in the aromatic region corresponding to the pyridine ring protons and a singlet in the aliphatic region for the methyl group. The chemical shifts and coupling constants of the aromatic protons are highly dependent on the substitution pattern.

-

5-Bromo-2-chloro-4-methylpyridine : The ¹H NMR spectrum would be expected to show two singlets in the aromatic region for the protons at the 3- and 6-positions, and a singlet for the methyl group.

-

3-Bromo-2-methylpyridine : The ¹H NMR (CDCl₃) shows signals at δ 2.67 (s, 3H), 6.98-7.03 (m, 1H), 7.78-7.82 (m, 1H), and 8.40-8.44 (m, 1H).[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached halogens and the electronic effects of the methyl and pyridine nitrogen atoms.

Mass Spectrometry

Mass spectrometry is a crucial tool for determining the molecular weight and elemental composition of the isomers. The presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, which can aid in the identification of these compounds.

Reactivity and Synthetic Applications

The bromo-chloro-2-methylpyridine isomers are versatile building blocks in organic synthesis, primarily due to the differential reactivity of the bromo and chloro substituents. This allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura, Heck, and Sonogashira coupling reactions are powerful methods for the formation of carbon-carbon bonds. In general, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl. This differential reactivity allows for the selective functionalization of the bromo-substituted position while leaving the chloro-substituted position intact for subsequent transformations.

For instance, in the Suzuki-Miyaura coupling of a bromo-chloro-2-methylpyridine isomer with an arylboronic acid, the reaction is expected to occur preferentially at the C-Br bond.[3]

Fig. 3: Selective Suzuki-Miyaura coupling.

General Protocol for Suzuki-Miyaura Cross-Coupling:

-

To a reaction vessel, add the bromo-chloro-2-methylpyridine isomer (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq.).

-

Add a degassed solvent system (e.g., dioxane/water, toluene, or DMF).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, perform an aqueous work-up and purify the product by column chromatography.[3]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the presence of electron-withdrawing halogen substituents, makes these isomers susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of halogens as leaving groups in SNAr reactions is generally the reverse of that in cross-coupling reactions: F > Cl > Br > I. Therefore, the chloro substituent is typically more reactive towards nucleophiles than the bromo substituent.

This differential reactivity allows for the selective displacement of the chloro group by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a route to further functionalized pyridine derivatives.

Applications in Drug Discovery and Agrochemicals

The unique structural and electronic properties of bromo-chloro-2-methylpyridine isomers make them valuable intermediates in the synthesis of a wide range of biologically active molecules.[4]

-

Pharmaceuticals: These compounds serve as key building blocks for the synthesis of active pharmaceutical ingredients (APIs). The pyridine core is a common motif in many drugs, and the halogen substituents can be used to fine-tune the pharmacological properties of the final molecule.

-

Agrochemicals: Bromo-chloro-2-methylpyridine derivatives are also utilized in the development of new pesticides and herbicides.[1] The specific substitution pattern can influence the compound's efficacy and selectivity towards target organisms.

Conclusion

The isomers of bromo-chloro-2-methylpyridine represent a rich and diverse class of building blocks for organic synthesis. Their unique substitution patterns and the differential reactivity of the halogen atoms provide chemists with a powerful platform for the construction of complex molecules with potential applications in drug discovery, agrochemicals, and materials science. A thorough understanding of their synthesis, properties, and reactivity is essential for unlocking their full potential in these fields. This guide serves as a foundational resource for researchers, providing the necessary information to strategically incorporate these valuable intermediates into their synthetic endeavors.

References

- 1. innospk.com [innospk.com]

- 2. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Regioselective Reactivity of 5-Bromo-4-chloro-2-methylpyridine in Nucleophilic Aromatic Substitution

Abstract

5-Bromo-4-chloro-2-methylpyridine is a key heterocyclic building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its utility is largely defined by the differential reactivity of its two halogen substituents. This technical guide provides a comprehensive analysis of the factors governing the regioselective reactivity of this compound towards nucleophiles. We will dissect the underlying mechanistic principles of nucleophilic aromatic substitution (SNAr) on the electron-deficient pyridine ring, compare the electronic and positional effects of the chloro and bromo substituents, and conclude with a definitive prediction of reactivity. An exemplary experimental protocol is provided to demonstrate the practical application of these principles in achieving selective functionalization.

Introduction: The Pyridine Core in Modern Synthesis

Halogenated pyridines are indispensable precursors in drug development and organic synthesis, offering multiple sites for chemical modification through reactions like nucleophilic substitution and cross-coupling.[3] The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it particularly susceptible to nucleophilic attack, a contrast to the electron-rich benzene ring which typically undergoes electrophilic substitution.[4][5][6]

For a molecule such as this compound, a critical question arises for the synthetic chemist: which halogen serves as the preferential leaving group in a nucleophilic substitution reaction? The answer dictates the entire synthetic strategy. This guide will demonstrate that the outcome is not arbitrary but is governed by a clear hierarchy of electronic principles.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Pyridines

Unlike aliphatic SN2 reactions, a direct backside attack on an sp²-hybridized aromatic carbon is sterically impossible.[7] Instead, nucleophilic substitution on activated aromatic rings proceeds via a two-step addition-elimination mechanism.[5][8][9]

-

Step 1 (Addition - Rate-Determining Step): The nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[6][8] This step is typically the slow, rate-determining step because it involves the loss of aromatic stabilization.[7]

-

Step 2 (Elimination - Fast Step): The aromaticity is restored through the expulsion of the leaving group (the halide ion).

The stability of the Meisenheimer complex is the single most important factor determining the feasibility and rate of an SNAr reaction.

Caption: General workflow of the addition-elimination SNAr mechanism.

Analysis of Reactivity in this compound

Two primary factors must be considered to predict the site of substitution: the position of the halogen relative to the ring nitrogen and the intrinsic nature of the carbon-halogen bond.

The Dominant Factor: Positional Activation

The electron-withdrawing nitrogen atom in the pyridine ring does not activate all positions equally. It most effectively stabilizes the negative charge of the Meisenheimer complex when the attack occurs at the C2 ('ortho') or C4 ('para') positions.[5][10]

-

Attack at C4 (Chloro position): When a nucleophile attacks the C4 position, the resulting negative charge in the Meisenheimer complex can be delocalized directly onto the electronegative nitrogen atom via resonance. This provides a powerful stabilizing effect, lowering the activation energy for the reaction.[5][10]

-

Attack at C5 (Bromo position): An attack at the C5 ('meta') position results in a Meisenheimer complex where the negative charge is distributed only over other carbon atoms. The ring nitrogen cannot participate in resonance stabilization, making this intermediate significantly less stable and the reaction pathway far less favorable.[5]

The diagram below visually contrasts the resonance stabilization for attacks at the C4 and C5 positions.

Caption: Comparison of Meisenheimer complex stability for C4 vs. C5 attack.

The Secondary Factor: The "Element Effect"

In traditional SN1 and SN2 reactions, leaving group ability is correlated with the weakness of the C-X bond and the stability of the resulting anion, leading to a reactivity order of I > Br > Cl > F.[11][12]

However, in SNAr, the rate-determining step is the initial nucleophilic attack.[7][8] Therefore, the properties of the halogen that influence the electrophilicity of the carbon atom are more critical. The high electronegativity of a halogen increases the polarity of the C-X bond, making the carbon more electron-deficient and susceptible to attack. This leads to a reversed or compressed reactivity order, often cited as F > Cl ≈ Br > I, known as the "element effect".[13][14]

While the C-Cl bond is more polarized than the C-Br bond, this effect is subtle and secondary. The positional activation at C4 provides a much larger energetic advantage than any difference in the intrinsic reactivity of the C-Cl versus C-Br bond.

Data Summary & Predictive Conclusion

The analysis can be summarized in the following table:

| Factor | C4-Chloro Position | C5-Bromo Position | Implication |

| Positional Activation | 'Para' to ring Nitrogen | 'Meta' to ring Nitrogen | C4 is highly activated. |

| Intermediate Stability | High (Resonance with N)[5][10] | Low (No resonance with N) | Attack at C4 is strongly favored. |

| Element Effect | Cl is highly electronegative | Br is less electronegative | C-Cl bond is more polarized, slightly favoring attack. |

| Bond Strength (C-X) | Stronger | Weaker | Less relevant as cleavage is not in the RDS.[8] |

Experimental Protocol: Selective Amination of this compound

This protocol details a reliable method for the selective amination at the C4 position, a common transformation in medicinal chemistry.[15][16][17]

Materials and Equipment

-

Reagents: this compound, Morpholine (or other secondary amine), Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF), Ethyl Acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

-

Equipment: Round-bottom flask, magnetic stirrer/hotplate, condenser, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup.

Step-by-Step Methodology

-

Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq) as a base, and anhydrous DMF as the solvent.

-

Nucleophile Addition: Add morpholine (1.2 eq) to the stirring suspension at room temperature.

-

Heating: Equip the flask with a condenser and heat the reaction mixture to 80-90 °C.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water, followed by brine, to remove DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(5-bromo-2-methylpyridin-4-yl)morpholine.

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. quora.com [quora.com]

- 12. reddit.com [reddit.com]

- 13. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. preprints.org [preprints.org]

Chemical stability and storage of 5-Bromo-4-chloro-2-methylpyridine

An In-Depth Technical Guide to the Chemical Stability and Storage of 5-Bromo-4-chloro-2-methylpyridine

Abstract: this compound (CAS No. 1003711-85-0) is a halogenated pyridine derivative that serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique molecular structure, featuring multiple reactive sites, makes it highly valuable for constructing complex, biologically active molecules.[2][3] However, this same reactivity profile necessitates a thorough understanding of its chemical stability and the implementation of precise storage and handling protocols to ensure its integrity, purity, and safety. This guide provides a comprehensive overview of the factors influencing the stability of this compound, detailed protocols for its proper storage and handling, and a framework for stability assessment.

Physicochemical Profile and Inherent Stability

This compound, with the chemical formula C₆H₅BrClN and a molecular weight of approximately 206.47 g/mol , typically presents as a gray to white or light yellow solid.[1][3][4] Its physical state is dictated by its melting point, which is in the range of 29-31 °C. This means that depending on the ambient temperature, it can exist as either a solid or a liquid, a critical consideration for handling and storage.

The compound's stability is generally considered robust under recommended storage conditions.[5] However, the pyridine ring, combined with the electron-withdrawing effects of the bromine and chlorine substituents, makes the molecule susceptible to degradation under specific environmental stresses. Understanding these vulnerabilities is the cornerstone of preserving its chemical integrity.

Factors Influencing Chemical Stability

The long-term stability of this compound is contingent upon the stringent control of several environmental factors. Exposure to adverse conditions can lead to degradation, compromising its purity and potentially forming hazardous byproducts.

Key Destabilizing Factors:

-

Moisture and Air: The compound is noted to be potentially air and moisture sensitive.[6] Exposure to humidity can lead to hydrolysis, while oxygen can promote oxidative degradation. Therefore, maintaining a dry, inert atmosphere is paramount.

-

Light: Photodegradation is a common pathway for halogenated aromatic compounds. Exposure to light, particularly UV radiation, can provide the energy needed to cleave the carbon-halogen bonds, initiating radical chain reactions and leading to decomposition.[6]

-

Elevated Temperatures and Ignition Sources: While stable at recommended temperatures, the compound is a combustible solid. Excessive heat can accelerate degradation reactions and poses a fire risk, especially in the presence of ignition sources.[5]

-

Incompatible Materials: Strong oxidizing agents are incompatible with this compound.[6] Contact with these substances can lead to vigorous, exothermic reactions, posing a significant safety hazard.

In the event of decomposition, particularly during combustion, hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas may be released.[6]

Caption: Logical flow of destabilizing factors leading to chemical degradation.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for maintaining the quality and ensuring the safety of personnel. The following recommendations are synthesized from multiple safety data sheets and supplier guidelines.

Storage Conditions

The core principle for storing this compound is to isolate it from the destabilizing factors identified above.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[3][6][7] Some suppliers specify refrigeration (0-8°C) or storage at <15°C.[1][8] | Minimizes thermal degradation and preserves the solid state of the compound. |

| Atmosphere | Keep container tightly closed in a dry, well-ventilated place.[3][6][7][9] | Prevents exposure to moisture and air, mitigating hydrolysis and oxidation.[5][6] |

| Light Exposure | Protect from light; store in a dark place.[6][7] | Prevents photodegradation initiated by UV or other light sources. |

| Container | Use original, tightly sealed containers. Packaging material must comply with regulations.[7] | Ensures integrity and prevents contamination. |

| Compatibility | Store away from incompatible materials, specifically strong oxidizing agents.[6] | Avoids dangerous chemical reactions. |

Handling Procedures

Safe handling is crucial to prevent personnel exposure and maintain compound purity. This compound is classified as causing skin and serious eye irritation.[7][8]

-

Ventilation: Always handle in a well-ventilated area. Use a local exhaust hood to control the dispersion of dust or aerosols.[7][10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[9][10]

-

Skin Protection: Wear protective gloves and a lab coat or complete suit protecting against chemicals.[7][10]

-

Respiratory Protection: If dust or aerosols are generated and ventilation is inadequate, use a NIOSH-approved respirator.[10]

-

-

Hygiene: Wash hands and face thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[9] Contaminated clothing should be removed and washed before reuse.[7]

-

Spill Management: In case of a spill, keep personnel away. Sweep up the solid material carefully to avoid creating dust, and collect it into a suitable, airtight container for disposal in accordance with local regulations.[7]

Framework for Stability Assessment

To ensure trustworthiness, protocols for assessing chemical stability must be self-validating. This is typically achieved through controlled experiments where the compound is subjected to stressed conditions and analyzed against a baseline standard over time.

Conceptual Protocol: Accelerated Stability Study

This protocol outlines a workflow to determine the stability of a new batch of this compound under stressed conditions.

Objective: To evaluate the impact of heat, humidity, and light on the purity and integrity of the compound over a defined period.

Methodology:

-

Initial Characterization (T=0):

-

Obtain a representative sample from the batch.

-

Establish a baseline purity profile using High-Performance Liquid Chromatography (HPLC).

-

Confirm the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Record physical appearance (color, form).

-

-

Sample Preparation and Storage:

-

Aliquot the sample into multiple sealed, airtight vials suitable for the test conditions.

-

Place sets of vials into controlled environmental chambers:

-

Condition A (Heat): 40°C ± 2°C

-

Condition B (Humidity): 25°C ± 2°C / 75% ± 5% Relative Humidity

-

Condition C (Light): Photostability chamber with controlled light exposure (per ICH Q1B guidelines).

-

Control: Retain a set of vials under recommended storage conditions (e.g., 2-8°C, dark).

-

-

-

Time-Point Analysis:

-

At predetermined intervals (e.g., T=1 week, T=2 weeks, T=4 weeks), remove one vial from each condition.

-

Allow the vial to equilibrate to room temperature.

-

Perform the same analyses as in Step 1 (HPLC, NMR, visual inspection).

-

-

Data Analysis and Interpretation:

-

Compare the HPLC purity profiles of the stressed samples to the T=0 baseline and the control sample.

-

Identify and quantify any new peaks, which represent degradation products.

-

Analyze NMR spectra for any changes in chemical shifts or the appearance of new signals that would indicate structural modification.

-

A significant decrease in the parent compound's purity or the formation of impurities above a set threshold indicates instability under that specific condition.

-

Caption: Experimental workflow for an accelerated chemical stability study.

Conclusion

This compound is a stable compound when managed correctly. Its value as a chemical intermediate can only be fully realized when its purity is preserved from the point of manufacture to its use in synthesis. The causality is clear: exposure to moisture, light, elevated temperatures, and incompatible chemicals directly leads to degradation. By implementing the rigorous storage and handling protocols detailed in this guide—grounded in the principles of isolating the compound from these known stressors—researchers and drug development professionals can ensure the material's integrity, promote laboratory safety, and achieve reliable, reproducible results in their synthetic endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. cynorlaboratories.com [cynorlaboratories.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. 5-Bromo-2-chloro-4-methylpyridine | 778611-64-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. echemi.com [echemi.com]

- 10. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-4-chloro-2-methylpyridine

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the selective Buchwald-Hartwig amination of 5-bromo-4-chloro-2-methylpyridine. This substrate, possessing two distinct halogen atoms on the pyridine core, offers a valuable platform for sequential functionalization, contingent on achieving high regioselectivity in the initial C-N coupling step. This document elucidates the mechanistic underpinnings of the reaction, discusses the critical parameters influencing selectivity, and presents a step-by-step protocol for achieving preferential amination at the more reactive C-Br bond. These application notes are intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry.

Introduction: The Strategic Importance of Selective Pyridine Functionalization

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science. The ability to selectively introduce substituents at specific positions on the pyridine ring is a cornerstone of modern medicinal chemistry. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution in terms of scope and functional group tolerance.[1]

This compound is a particularly interesting substrate as it features two different halogen atoms. The inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for a regioselective amination, providing a strategic entry point for the synthesis of complex, multi-substituted pyridines. This guide will focus on the selective amination at the C-5 position, leveraging the higher reactivity of the C-Br bond.

Mechanistic Rationale and Principles of Regioselectivity